molecular formula C18H17Cl2N3O3 B6907289 N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide

Cat. No.: B6907289
M. Wt: 394.2 g/mol
InChI Key: DHZWALRLMADFJT-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylamino group, a dichlorophenoxy group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-23(10-15(24)22-12-6-7-12)18(25)11-5-8-16(21-9-11)26-14-4-2-3-13(19)17(14)20/h2-5,8-9,12H,6-7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWALRLMADFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C(=O)C2=CN=C(C=C2)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylamino intermediate: This step involves the reaction of cyclopropylamine with an appropriate acylating agent to form the cyclopropylamino group.

    Introduction of the dichlorophenoxy group: This step involves the reaction of a dichlorophenol derivative with a suitable halogenating agent to introduce the dichlorophenoxy group.

    Coupling with pyridine carboxamide: The final step involves the coupling of the cyclopropylamino intermediate with a pyridine carboxamide derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and the dichlorophenoxy group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopropylamino)-2-oxoethyl]-3,4-dimethylbenzamide
  • N-[2-(cyclopropylamino)-2-oxoethyl]-N’-(3-ethoxypropyl)ethanediamide

Uniqueness

N-[2-(cyclopropylamino)-2-oxoethyl]-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

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